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Compound of Interest

5-Hydroxy-2-
Compound Name:
hydroxymethylpyridine

Cat. No.: B1203515

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Hydroxy-2-
hydroxymethylpyridine. Due to the limited availability of public experimental spectra for this
specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data
alongside a comprehensive analysis of the experimental spectroscopic data for the structurally
similar compound, 5-Hydroxy-2-methylpyridine, for comparative purposes. This guide also
includes detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data of 5-Hydroxy-2-
hydroxymethylpyridine (Predicted)

Experimental spectroscopic data for 5-Hydroxy-2-hydroxymethylpyridine (CAS: 109205-68-
7) is not readily available in public databases. Therefore, the following tables present predicted
1H and 3C NMR data based on computational models and analysis of structurally related
compounds. This data serves as an estimation for researchers undertaking the synthesis or
analysis of this compound.

Table 1: Predicted *H NMR Spectroscopic Data for 5-Hydroxy-2-hydroxymethylpyridine
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Chemical Shift (8) (ppm) Multiplicity Assighment
~8.0 Singlet H-6

~7.2 Doublet H-4

~7.0 Doublet H-3

~5.0-5.5 (broad) Singlet Ar-OH

~4.6 Singlet -CHz-
~4.0-4.5 (broad) Singlet -CH20H

Table 2: Predicted 13C NMR Spectroscopic Data for 5-Hydroxy-2-hydroxymethylpyridine

Chemical Shift (8) (ppm) Assighment
~155 C-5

~150 C-2

~140 C-6

~125 C-3

~120 C-4

~60 -CH20H

Spectroscopic Data of 5-Hydroxy-2-methylpyridine

(Experimental)

For reference and comparison, this section provides the experimental spectroscopic data for

the structurally analogous compound, 5-Hydroxy-2-methylpyridine (CAS: 1121-78-4).[1][2]

Table 3: *H NMR Spectroscopic Data for 5-Hydroxy-2-methylpyridine
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Chemical Shift (3)

Coupling Constant

Multiplicity Assignment
(ppm) () (Hz)
13.17 Singlet OH
7.23 Doublet 2.6 H-6
6.93 Doublet of Doublets 9.1,2.6 H-4
6.45 Doublet 9.1 H-3
2.06 Singlet CHs

Note: Data acquired in DMSO-de. Chemical shifts and coupling constants can vary depending

on the solvent and experimental conditions.[3]

Table 4: 13C NMR Spectroscopic Data for 5-Hydroxy-2-methylpyridine

Chemical Shift (8) (ppm) Assignment
155.0 C-5
148.1 C-2
138.1 C-6
123.6 C-4
118.9 C-3
16.9 CHs

Table 5: Infrared (IR) Spectroscopic Data for 5-Hydroxy-2-methylpyridine
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
3400-3200 Strong, Broad O-H stretch (hydroxyl)
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (methyl)

) C=C and C=N stretching

1600-1450 Medium to Strong o

(aromatic ring)
1380-1370 Medium C-H bend (methyl)
1250-1150 Strong C-O stretch (hydroxyl)

Table 6: Mass Spectrometry (MS) Data for 5-Hydroxy-2-methylpyridine

m/z Relative Intensity (%) Interpretation

109 100 Molecular lon [M]*
108 55 [M-H]*

80 30 [M-CHOJ*

53 25 Pyridinium fragment

Experimental Workflow and Methodologies

The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Compound Synthesis
and Purification

l

Dissolution in
Deuterated Solvent (NMR)
or Appropriate Matrix

pectroscopic Analysis

NMR Spectroscopy
(*H, 3C) IR Spectroscopy Mass Spectrometry

Data Processing and Interpretation

Data Processing
(Fourier Transform, etc.)

'

Spectral Interpretation
(Peak Assignment, Fragmentation Analysis)

Structure Elucidation

Click to download full resolution via product page

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
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e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., DMSO-ds, CDCIs, or D20) in a clean vial. The solution
is then transferred to an NMR tube.

 Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to
ensure homogeneity.

» 1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key
parameters include the pulse program, spectral width, acquisition time, relaxation delay, and
the number of scans.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired. Due to the low
natural abundance of 13C, a larger number of scans and a longer relaxation delay are
typically required.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts
are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

o Sample Preparation: For a solid sample, a small amount is finely ground and mixed with
potassium bromide (KBr) to form a pellet, or a thin film is cast from a solution onto a salt
plate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct
analysis of the solid.

e Background Spectrum: A background spectrum of the empty sample compartment (or the
clean ATR crystal) is recorded to subtract the contribution of atmospheric CO2 and water
vapor.

o Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
The instrument measures the frequencies of infrared radiation absorbed by the sample.

» Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus
wavenumber (cm™1), is analyzed to identify characteristic absorption bands corresponding to
specific functional groups in the molecule.
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Mass Spectrometry (MS) Protocol

Sample Introduction and lonization: A dilute solution of the sample is introduced into the
mass spectrometer. The molecules are then ionized, typically using techniques like Electron
lonization (EI) or Electrospray lonization (ESI). El often causes fragmentation of the
molecule, while ESI is a softer ionization technique that usually leaves the molecule intact.[4]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An ion detector measures the abundance of ions at each m/z value.

Data Interpretation: The mass spectrum is a plot of relative ion abundance versus m/z. The
peak with the highest m/z often corresponds to the molecular ion, providing the molecular
weight of the compound. Other peaks represent fragment ions, which can be used to deduce
the structure of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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